molecular formula C10H11N3O2S B2439416 Methyl (2S)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate CAS No. 1508277-61-9

Methyl (2S)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate

Cat. No. B2439416
CAS RN: 1508277-61-9
M. Wt: 237.28
InChI Key: QMJSJWDHBXNZLR-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of thieno[2,3-d]pyrimidines and is known for its ability to interact with certain biological receptors in the human body.

Mechanism of Action

The mechanism of action of Methyl (Methyl (2S)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate involves its interaction with the P2Y12 receptor. This receptor is found on the surface of platelets and is involved in the activation of platelet aggregation. Methyl (Methyl (2S)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate acts as a competitive antagonist of this receptor, which prevents the activation of platelet aggregation.
Biochemical and Physiological Effects
Methyl (Methyl (2S)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate has been shown to have significant biochemical and physiological effects. In vitro studies have demonstrated that this compound is a potent inhibitor of platelet aggregation. In vivo studies have also shown that Methyl (Methyl (2S)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate can reduce the incidence of thrombosis in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using Methyl (Methyl (2S)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate in lab experiments is its high potency as an antiplatelet agent. This compound has been shown to be effective at low concentrations, which makes it a useful tool for studying platelet activation and thrombosis. However, one of the limitations of using this compound is its potential toxicity. Methyl (Methyl (2S)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate has been shown to have cytotoxic effects on certain cell types, which could limit its use in some experiments.

Future Directions

There are several future directions for research on Methyl (Methyl (2S)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate. One area of interest is the development of more potent and selective antiplatelet agents based on this compound. Another area of research is the investigation of the potential use of Methyl (Methyl (2S)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate in the treatment of other diseases, such as cancer and inflammation. Finally, the use of Methyl (Methyl (2S)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate as a tool for studying platelet activation and thrombosis could also be explored further.

Synthesis Methods

The synthesis of Methyl (Methyl (2S)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate involves a series of chemical reactions. The starting material for this synthesis is 2-amino-4-chloro-5-methylthiazole. This compound is then reacted with 2,3-dichloroquinoxaline to form 2-amino-5-methyl-4-(2,3-dichlorophenyl)thiazolo[4,5-d]pyrimidine. This intermediate is then reacted with 2-bromo-1-(methylamino)propan-2-ol to form the final product, Methyl (Methyl (2S)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate.

Scientific Research Applications

Methyl (Methyl (2S)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate has been extensively studied for its potential applications in medicine. This compound has been shown to interact with certain biological receptors, such as the P2Y12 receptor, which is involved in platelet aggregation. Methyl (Methyl (2S)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate has been investigated as a potential antiplatelet agent, which could be used to prevent blood clotting in patients with cardiovascular disease.

properties

IUPAC Name

methyl (2S)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c1-6(10(14)15-2)13-8-7-3-4-16-9(7)12-5-11-8/h3-6H,1-2H3,(H,11,12,13)/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJSJWDHBXNZLR-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NC1=C2C=CSC2=NC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC)NC1=C2C=CSC2=NC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.